

Application Note: UV-Vis Spectrophotometric Determination of Sulfamethylthiazole

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Compound of Interest

Compound Name: Sulfamethylthiazole

Cat. No.: B1211108

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Abstract

This application note details a simple, rapid, and cost-effective UV-Vis spectrophotometric method for the quantitative determination of **Sulfamethylthiazole** in bulk and pharmaceutical dosage forms. The method is based on the measurement of the intrinsic ultraviolet absorbance of **Sulfamethylthiazole**. This document provides a detailed experimental protocol, validation parameters, and data presentation to support its application in research and quality control environments. The methodology is adapted from established protocols for the structurally similar compound, Sulfamethoxazole, due to the shared sulfanilamide chromophore.

Introduction

Sulfamethylthiazole is a sulfonamide antibiotic that has been used for the treatment of various bacterial infections. Accurate and reliable analytical methods are crucial for the quality control of pharmaceutical formulations containing **Sulfamethylthiazole**. UV-Vis spectrophotometry offers a straightforward and accessible analytical tool for the quantification of active pharmaceutical ingredients (APIs). This application note describes a direct UV spectrophotometric method, which is a non-destructive and efficient technique for the assay of **Sulfamethylthiazole**.

Principle

The method is based on the inherent property of **Sulfamethylthiazole** to absorb ultraviolet radiation at a specific wavelength due to its molecular structure, which contains a substituted

aminobenzenesulfonamide chromophore. The absorbance of a solution containing **Sulfamethylthiazole** is directly proportional to its concentration, following the Beer-Lambert law. The wavelength of maximum absorbance (λ_{max}) is determined, and a calibration curve is constructed to quantify the amount of **Sulfamethylthiazole** in a sample.

Instrumentation and Reagents

- Instrumentation: A double-beam UV-Vis spectrophotometer with a 1 cm quartz cuvette.
- Reagents and Chemicals:
 - **Sulfamethylthiazole** reference standard
 - Methanol (Analytical Grade)
 - Hydrochloric Acid (0.1 M)
 - Sodium Hydroxide (0.1 M)
 - Distilled or deionized water

Experimental Protocol

Preparation of Solutions

4.1.1. Standard Stock Solution (100 $\mu\text{g/mL}$): Accurately weigh 10 mg of **Sulfamethylthiazole** reference standard and transfer it to a 100 mL volumetric flask. Dissolve in approximately 70 mL of methanol with the aid of sonication if necessary. Dilute to the mark with methanol and mix well.

4.1.2. Working Standard Solutions: From the standard stock solution, prepare a series of working standard solutions by appropriate dilution with methanol to obtain concentrations in the range of 2-12 $\mu\text{g/mL}$.

Determination of Wavelength of Maximum Absorbance (λ_{max})

- Prepare a 10 $\mu\text{g/mL}$ solution of **Sulfamethylthiazole** in methanol.

- Scan the solution from 400 nm to 200 nm using methanol as a blank.
- The wavelength at which maximum absorbance is observed is the λ_{max} . Based on methods for structurally similar compounds, the expected λ_{max} is in the range of 260-280 nm. For the purpose of this protocol, a λ_{max} of 264 nm is used as a reference.^{[1][2]}

Calibration Curve

- Measure the absorbance of each working standard solution at the determined λ_{max} (264 nm) against methanol as a blank.
- Plot a graph of absorbance versus concentration ($\mu\text{g/mL}$).
- Determine the correlation coefficient (r^2) and the regression equation ($y = mx + c$). A good linearity is indicated by $r^2 \geq 0.999$.^[1]

Sample Preparation (from Tablets)

- Weigh and finely powder at least 10 tablets to get a uniform sample.
- Accurately weigh a quantity of the powder equivalent to 10 mg of **Sulfamethylthiazole** and transfer it to a 100 mL volumetric flask.
- Add approximately 70 mL of methanol and sonicate for 15 minutes to ensure complete dissolution of the active ingredient.
- Dilute to the mark with methanol, mix well, and filter through a suitable filter paper, discarding the first few mL of the filtrate.
- Further dilute the filtrate with methanol to obtain a final concentration within the linearity range (e.g., 10 $\mu\text{g/mL}$).

Assay of Sample

- Measure the absorbance of the final sample solution at 264 nm against methanol as a blank.
- Calculate the concentration of **Sulfamethylthiazole** in the sample solution using the regression equation from the calibration curve.

- Determine the amount of **Sulfamethylthiazole** in the pharmaceutical dosage form.

Method Validation Summary

The following table summarizes the typical validation parameters for a UV-Vis spectrophotometric method for sulfonamides, adapted for **Sulfamethylthiazole**.

Parameter	Typical Value	Reference
Wavelength (λ_{max})	264 nm	[1][2]
Linearity Range	2-12 $\mu\text{g/mL}$	[1]
Correlation Coefficient (r^2)	≥ 0.999	[1]
Limit of Detection (LOD)	0.5 $\mu\text{g/mL}$	[1]
Limit of Quantitation (LOQ)	1.5 $\mu\text{g/mL}$	[1]
Accuracy (% Recovery)	98-102%	[1][2]
Precision (%RSD)	< 2%	

Data Presentation

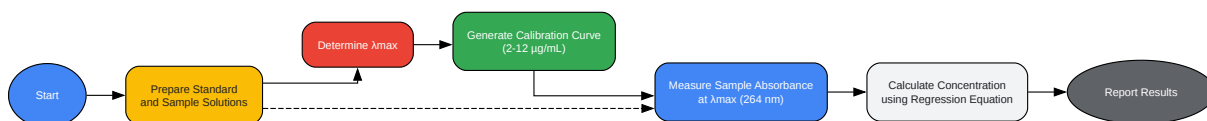
Table 1: Calibration Data for **Sulfamethylthiazole**

Concentration (µg/mL)	Absorbance at 264 nm
2	[Absorbance Value]
4	[Absorbance Value]
6	[Absorbance Value]
8	[Absorbance Value]
10	[Absorbance Value]
12	[Absorbance Value]
Regression Equation	$y = [\text{slope}]x + [\text{intercept}]$
Correlation Coefficient (r^2)	[Value]

Table 2: Assay Results for **Sulfamethylthiazole** Tablets

Sample ID	Labeled Amount (mg)	Amount Found (mg)	% Assay
Batch 1	[Value]	[Value]	[Value]
Batch 2	[Value]	[Value]	[Value]
Batch 3	[Value]	[Value]	[Value]

Workflow Diagram



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Caption: Workflow for the UV-Vis spectrophotometric analysis of **Sulfamethylthiazole**.

Conclusion

The described UV-Vis spectrophotometric method is simple, accurate, precise, and economical for the routine quality control analysis of **Sulfamethylthiazole** in its pure form and in pharmaceutical formulations. The method does not require any complex sample preparation and is suitable for laboratories equipped with a basic UV-Vis spectrophotometer.

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References

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